SN2 Leaving-Group Rate Advantage
The iodoethyl moiety in tert-butyl (2-iodoethyl)carbamate exhibits a leaving-group relative rate for SN2 nucleophilic substitution that is 3-fold higher than the bromo analog and 150-fold higher than the chloro analog [1]. This quantitative advantage stems from the lower carbon-iodine bond dissociation energy and the superior stability of iodide as an anionic leaving group relative to bromide and chloride [1].
| Evidence Dimension | Relative leaving-group rate in SN2 substitution |
|---|---|
| Target Compound Data | Relative rate = 30,000 (iodide leaving group) |
| Comparator Or Baseline | Bromide relative rate = 10,000; Chloride relative rate = 200 |
| Quantified Difference | Iodide is 3× more reactive than bromide; 150× more reactive than chloride |
| Conditions | Standard SN2 nucleophilic substitution conditions for alkyl halides; tosylate defined as reference at 60,000 |
Why This Matters
This 3× to 150× reactivity differential directly impacts reaction completion time and required temperature for alkylation steps, enabling milder conditions that preserve the Boc protecting group and improve overall synthetic efficiency.
- [1] Cook Group. Lecture Summary 29: Leaving Group Relative Rates for SN2 Reactions. University of Wisconsin–Madison. November 3, 2006. View Source
